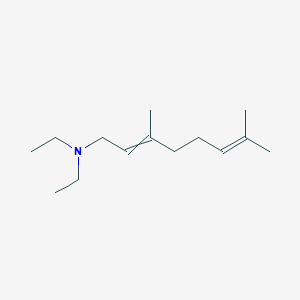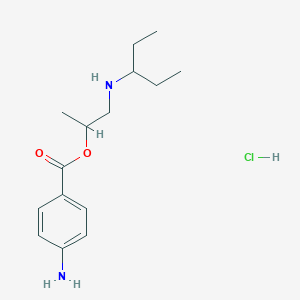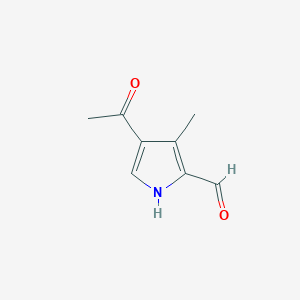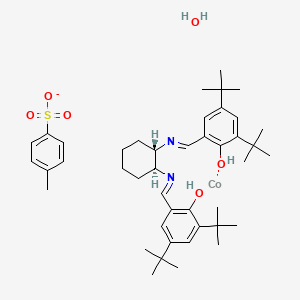
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- is a tricyclic compound with a seven-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of dibenzazepine derivatives using suitable reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .
Scientific Research Applications
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Iminostilbene: Another tricyclic compound with similar structural features.
Dibenzazepine: A related compound used in similar applications.
Carbamazepine: A well-known anticonvulsant drug derived from dibenzazepine
Uniqueness
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- is unique due to its specific structural configuration and the presence of the diethylamino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63918-71-8 |
|---|---|
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-diethylpropan-2-amine |
InChI |
InChI=1S/C21H28N2/c1-4-22(5-2)17(3)16-23-20-12-8-6-10-18(20)14-15-19-11-7-9-13-21(19)23/h6-13,17H,4-5,14-16H2,1-3H3 |
InChI Key |
IFKXGGXTWBFSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


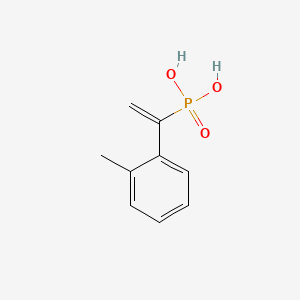

![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


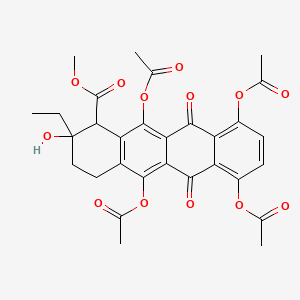
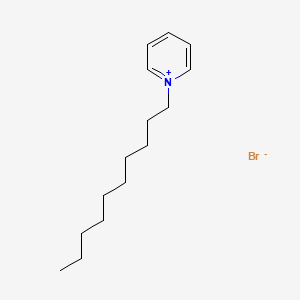
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
